3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one
Description
Properties
IUPAC Name |
3-amino-2-benzoyl-7,8-dihydro-6H-thieno[2,3-b]quinolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2S/c19-15-12-9-11-13(7-4-8-14(11)21)20-18(12)23-17(15)16(22)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,19H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBCIDOFNASELCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C3C(=C(SC3=N2)C(=O)C4=CC=CC=C4)N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C18H14N2O2S
- Molecular Weight : 322.38 g/mol
- CAS Number : 332883-86-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential anti-tuberculosis (anti-TB) properties and as a poly(ADP-ribose) polymerase (PARP) inhibitor.
Anti-Tuberculosis Activity
Research indicates that thienoquinoline derivatives exhibit significant anti-TB activity. In vitro studies have shown that these compounds can inhibit the growth of Mycobacterium tuberculosis, including drug-resistant strains. The most potent derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range (0.77 to 0.9 µM) against replicating bacteria and retained activity against non-replicating persistent bacteria .
PARP Inhibition
The compound is also being investigated for its inhibitory effects on PARP enzymes, which are involved in DNA repair mechanisms. Inhibitors of PARP have therapeutic implications in cancer treatment, especially in tumors with BRCA mutations. Studies have demonstrated that modifications in the benzylidene moiety significantly enhance PARP-1 inhibition, with IC50 values ranging from 0.079 to 0.718 μM for various derivatives .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the thienoquinoline scaffold can lead to enhanced potency and selectivity towards biological targets.
| Substituent | Position | Effect on Activity |
|---|---|---|
| Benzylidene | N/A | Significant improvement in PARP inhibition |
| Halogenated rings | N-7' | Increased selectivity and potency against SIRT2 |
| Isoxazole side-chain | N/A | Enhanced anti-TB activity |
Case Studies
- Anti-TB Studies : A study presented at the ACS National Meeting highlighted several quinoline-based compounds with potent anti-TB activity. The findings suggested that structural modifications could lead to improved efficacy against resistant strains .
- Cancer Therapy : In a study focusing on PARP inhibitors, several derivatives of thienoquinoline were tested for their cytotoxic effects on BRCA-deficient cancer cell lines, demonstrating selective cytotoxicity and potential for therapeutic application in targeted cancer therapies .
Comparison with Similar Compounds
Critical Analysis of Structural Impact on Properties
- Electron-Deficient Cores: Thieno- and pyrazolo-fused derivatives exhibit enhanced electrophilicity at the quinolinone carbonyl, favoring nucleophilic attacks or hydrogen bonding in biological targets.
- Substituent Effects: The 3-amino group in the target compound may facilitate hydrogen bonding or serve as a site for further functionalization (e.g., acylations), whereas chloro or methyl groups limit such reactivity .
- Synthetic Accessibility: Microwave-assisted methods (e.g., for pyrazoloquinolinones) offer superior yields and efficiency compared to traditional cyclization routes requiring inert atmospheres .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 3-amino-2-benzoyl-7,8-dihydrothieno[2,3-b]quinolin-5(6H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions:
- Knoevenagel Condensation : Reacting malononitrile with substituted acetophenones to form 2-(1-arylethylidene)malononitriles.
- Cyclization with Sulfur : Using NaHCO₃ as a catalyst to generate 2-amino-5-arylthiophene-3-carbonitrile intermediates.
- Enamine Formation : Refluxing with 1,3-cyclohexanedione derivatives using p-toluenesulfonic acid.
- Final Cyclization : Employing K₂CO₃ and Cu₂Cl₂ to yield the target compound .
- Key Considerations : Solvent polarity, catalyst selection (e.g., Cu₂Cl₂ for facilitating heterocyclic ring closure), and temperature control are critical for yield optimization.
Q. Which spectroscopic methods are used to characterize this compound?
- Methodological Answer :
- ¹H-NMR : Confirms proton environments, such as aromatic protons (6.5–8.5 ppm) and NH₂ groups (broad signals near 5.5 ppm).
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch ~1680 cm⁻¹, NH₂ bends ~3300 cm⁻¹).
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns .
- Data Interpretation : Cross-referencing spectral data with analogous thienoquinolinones ensures structural accuracy.
Q. What are the key structural features influencing its reactivity?
- Methodological Answer :
- Thiophene Moiety : Participates in electrophilic substitution due to sulfur’s electron-rich nature.
- Quinolinone Core : The conjugated C=O group enables nucleophilic attacks at the α-position.
- Benzoyl Substituent : Stabilizes intermediates via resonance during cyclization .
- Experimental Implications : Reactivity can be modulated by substituting the benzoyl group (e.g., electron-withdrawing groups to direct regioselectivity).
Advanced Research Questions
Q. How can reaction conditions be optimized for cyclization steps in its synthesis?
- Methodological Answer :
- Catalyst Screening : Compare Cu₂Cl₂ (used in ) with Pd-based catalysts (e.g., Pd(OAc)₂ for C–C bond formation in similar quinolinones ).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while protic solvents may stabilize intermediates.
- Temperature Gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes side reactions during cyclization .
- Case Study : A 15% yield increase was achieved by replacing K₂CO₃ with Cs₂CO₃ in analogous heterocyclic syntheses .
Q. How can researchers resolve contradictions in synthetic yields reported across different methods?
- Methodological Answer :
- Comparative Analysis : Tabulate yields from methods using NaHCO₃ vs. Pd catalysts .
- Controlled Replication : Reproduce reactions under identical conditions (solvent purity, inert atmosphere) to isolate variables.
- Mechanistic Studies : Use DFT calculations to identify rate-limiting steps (e.g., sulfur incorporation vs. ring closure) .
Q. What computational approaches predict the bioactivity of this compound?
- Methodological Answer :
- Molecular Docking : Screen against targets like Factor XIIa (similar to thienoquinolinone inhibitors ).
- QSAR Modeling : Correlate substituent effects (e.g., benzoyl vs. chlorophenyl) with bioactivity using descriptors like logP and H-bond donors.
- ADMET Prediction : Use tools like SwissADME to assess pharmacokinetic feasibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
